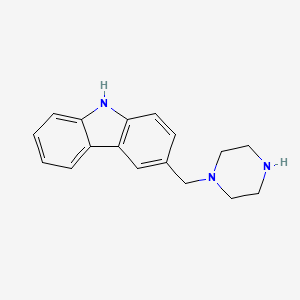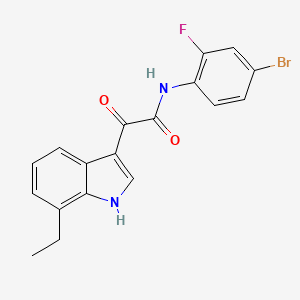![molecular formula C16H13Cl2N3O2 B12484566 4-(2,4-dichlorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12484566.png)
4-(2,4-dichlorophenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with two chlorine atoms attached to the phenyl ring. This structural arrangement imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with appropriate hydrazine derivatives to form the pyrazole ring, followed by cyclization with quinoline derivatives under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
Aplicaciones Científicas De Investigación
4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to the modulation of biological processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazoloquinoline derivatives, such as:
- 4-(2,4-dichlorophenyl)-1H-pyrazolo[3,4-b]quinoline
- 4-(2,4-dichlorophenyl)-1H,2H-pyrazolo[3,4-b]quinoline-3,5-dione
Uniqueness
What sets 4-(2,4-dichlorophenyl)-1H,2H,4H,6H,7H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione apart is its specific substitution pattern and the presence of the dichlorophenyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Propiedades
Fórmula molecular |
C16H13Cl2N3O2 |
|---|---|
Peso molecular |
350.2 g/mol |
Nombre IUPAC |
4-(2,4-dichlorophenyl)-2,4,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-7-4-5-8(9(18)6-7)12-13-10(2-1-3-11(13)22)19-15-14(12)16(23)21-20-15/h4-6,12H,1-3H2,(H3,19,20,21,23) |
Clave InChI |
AFUKRBYWKCPRLJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(C3=C(N2)NNC3=O)C4=C(C=C(C=C4)Cl)Cl)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate](/img/structure/B12484485.png)

![N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12484496.png)
![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-1-phenylethanamine](/img/structure/B12484501.png)
![Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12484504.png)

![Methyl 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12484508.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[(3-butoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12484510.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]hexan-1-amine](/img/structure/B12484519.png)
![1-(2-methoxyphenyl)-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B12484520.png)
![1-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}-2-(morpholin-4-yl)ethane-1,2-dione](/img/structure/B12484529.png)

![3-nitro-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12484551.png)
